molecular formula C6H13O8P B1233258 L-Rhamnulose 1-phosphate CAS No. 444-09-7

L-Rhamnulose 1-phosphate

Cat. No. B1233258
CAS RN: 444-09-7
M. Wt: 244.14 g/mol
InChI Key: KNYGWWDTPGSEPD-FUTKDDECSA-N
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Description

L-rhamnulose 1-phosphate is a deoxyketohexose phosphate consisting of L-rhamnulose having a monophosphate group at the 1-position. It has a role as an Escherichia coli metabolite. It derives from a L-rhamnulose. It is a conjugate acid of a this compound(2-).

Scientific Research Applications

Structure and Catalytic Mechanism

L-Rhamnulose 1-phosphate aldolase has a structure and active center similar to L-fuculose-1-phosphate aldolase and L-ribulose-5-phosphate 4-epimerase. A detailed study revealed its structure at 1.35 A resolution, providing insights into its catalytic mechanism. This mechanism involves the binding mode of the product L-lactaldehyde and the second product dihydroxyacetone phosphate. The study also highlighted the enzyme's sensitivity to mutations and suggested a mechanical support for catalysis through anisotropic mobility (Kroemer, Merkel, & Schulz, 2003).

Enzymatic Synthesis of Rare Sugars

L-Rhamnulose-1-phosphate aldolase from Thermotoga maritima MSB8 has been applied in the synthesis of rare sugars like D-psicose, D-sorbose, L-tagatose, and L-fructose. The temperature tolerance of this enzyme from a thermophilic source offers potential for large-scale fermentation (Li et al., 2015).

Organocatalysis Mimicking Aldolases

Organocatalytic strategies mimicking this compound and D-fructose 1,6-diphosphate aldolases have been developed for preparing carbohydrates and polyol derivatives. Threonine-based catalysts facilitated the aldol reaction, providing syn-aldol products with high yields and enantiomeric excesses (Utsumi et al., 2007).

Directed Evolution for Substrate Specificity

In vivo selection systems have been developed for altering the substrate specificity of L-rhamnulose-1-phosphate aldolase. This approach led to mutations enabling the enzyme to utilize unphosphorylated substrates, paving the way for potential applications in biocatalysis (Sugiyama, Hong, Greenberg, & Wong, 2007).

Structural Insights into Enzyme Mobility

Research on L-rhamnulose-1-phosphate aldolase's antenna domain mobility has suggested that anisotropic thermal antenna motion could facilitate the reaction. Mutations designed to reduce the mobility correlated with activity reductions, offering insights into the enzyme's functional dynamics (Grueninger & Schulz, 2008).

Enzymatic Synthesis of L-rhamnulose and L-fuculose

A two-step strategy has been developed for the preparation of L-rhamnulose and L-fuculose from L-rhamnose and L-fucose. This method, involving isomerization and targeted phosphorylation, achieved high yields and purity, demonstrating the potential for industrial-scale production of these sugars (Wen et al., 2016).

properties

CAS RN

444-09-7

Molecular Formula

C6H13O8P

Molecular Weight

244.14 g/mol

IUPAC Name

[(3R,4S,5S)-3,4,5-trihydroxy-2-oxohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h3,5-7,9-10H,2H2,1H3,(H2,11,12,13)/t3-,5-,6-/m0/s1

InChI Key

KNYGWWDTPGSEPD-FUTKDDECSA-N

Isomeric SMILES

C[C@@H]([C@@H]([C@H](C(=O)COP(=O)(O)O)O)O)O

SMILES

CC(C(C(C(=O)COP(=O)(O)O)O)O)O

Canonical SMILES

CC(C(C(C(=O)COP(=O)(O)O)O)O)O

Other CAS RN

444-09-7

synonyms

rhamnulose 1-phosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
L-Rhamnulose 1-phosphate

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